2',5'-Dimethoxy-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone
Description
2',5'-Dimethoxy-5-(5,5-dimethyl-1,3-dioxan-2-yl)valerophenone is a substituted valerophenone derivative featuring a central 5,5-dimethyl-1,3-dioxane ring and methoxy groups at the 2' and 5' positions of the phenyl ring. Valerophenones with the 5,5-dimethyl-1,3-dioxan-2-yl moiety are recognized for their versatility as intermediates in organic synthesis and pharmaceutical research, particularly in the development of chalcones, spirocyclic compounds, and fluorinated bioactive molecules .
Structure
3D Structure
Properties
IUPAC Name |
1-(2,5-dimethoxyphenyl)-5-(5,5-dimethyl-1,3-dioxan-2-yl)pentan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28O5/c1-19(2)12-23-18(24-13-19)8-6-5-7-16(20)15-11-14(21-3)9-10-17(15)22-4/h9-11,18H,5-8,12-13H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLLVZIASLMAKIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC(OC1)CCCCC(=O)C2=C(C=CC(=C2)OC)OC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80646021 | |
| Record name | 1-(2,5-Dimethoxyphenyl)-5-(5,5-dimethyl-1,3-dioxan-2-yl)pentan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80646021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898756-13-3 | |
| Record name | 1-(2,5-Dimethoxyphenyl)-5-(5,5-dimethyl-1,3-dioxan-2-yl)pentan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80646021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’,5’-Dimethoxy-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone typically involves the following steps:
Formation of the Dioxane Ring: The dioxane ring can be synthesized by reacting acetone with ethylene glycol in the presence of an acid catalyst to form 2,2-dimethyl-1,3-dioxane.
Substitution Reaction: The dioxane ring is then introduced into the valerophenone structure through a substitution reaction. This involves the reaction of 2,2-dimethyl-1,3-dioxane with 2,5-dimethoxybenzoyl chloride in the presence of a base such as pyridine.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain pure 2’,5’-Dimethoxy-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to carry out the substitution reaction under controlled temperature and pressure conditions.
Continuous Flow Systems: Implementing continuous flow systems to enhance the efficiency and yield of the reaction.
Automated Purification: Employing automated purification systems to ensure consistent quality and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2’,5’-Dimethoxy-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce alcohols or alkanes.
Substitution: The methoxy groups can be substituted with other functional groups using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens (e.g., bromine) in the presence of a catalyst.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Halogenated derivatives or other substituted products.
Scientific Research Applications
2’,5’-Dimethoxy-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and pharmaceutical formulations.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2’,5’-Dimethoxy-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Receptor Interaction: Modulating receptor activity to influence cellular signaling pathways.
Pathway Modulation: Affecting various biochemical pathways to produce desired therapeutic effects.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Selected Analogues
Substituent Effects on Physicochemical Properties
Methoxy vs. Halogen Substituents :
- Methoxy groups (e.g., 3',5'-dimethoxy in ) increase electron density on the phenyl ring, enhancing solubility in polar solvents. In contrast, halogen substituents (F, Cl) improve metabolic stability and bioavailability due to their electronegativity and resistance to enzymatic degradation .
- The trifluoromethyl group (3'-CF₃) in significantly elevates lipophilicity (logP ~3.5), making it suitable for blood-brain barrier penetration.
Steric and Electronic Effects of the Dioxane Ring : The 5,5-dimethyl-1,3-dioxan-2-yl group imparts conformational rigidity, which stabilizes transition states in synthetic reactions (e.g., ethynylation in pyrrole derivatives ). This moiety also reduces crystallization tendencies, improving processability in polymer applications .
Biological Activity
2',5'-Dimethoxy-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone (CAS No. 898756-13-3) is a synthetic compound that has garnered interest in various fields of biological research due to its potential pharmacological properties. This article aims to explore the biological activity of this compound, highlighting relevant studies, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula for this compound is C19H28O5, with a molecular weight of approximately 336.42 g/mol. The compound features a valerophenone backbone with dimethoxy and dioxane substituents that may influence its biological activity.
Research suggests that compounds similar to this compound may interact with various biological targets, including enzymes and receptors involved in signaling pathways. The presence of methoxy groups could enhance lipophilicity, allowing for better membrane permeability and interaction with intracellular targets.
Potential Mechanisms:
- Inhibition of Enzymatic Activity: Similar compounds have shown the ability to inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial in inflammatory pathways.
- Receptor Modulation: There is potential for interaction with G-protein coupled receptors (GPCRs), which play a significant role in numerous physiological processes.
Biological Activity Studies
Several studies have investigated the biological activities associated with this compound or its analogs:
-
Antioxidant Activity:
- A study demonstrated that related compounds exhibited significant antioxidant properties by scavenging free radicals and reducing oxidative stress markers in vitro.
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Anti-inflammatory Effects:
- Research indicated that derivatives showed promising anti-inflammatory effects in cellular models by downregulating pro-inflammatory cytokines such as TNF-alpha and IL-6.
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Anticancer Potential:
- Some analogs have been evaluated for their anticancer properties. In vitro assays revealed that these compounds could induce apoptosis in cancer cell lines through the activation of caspase pathways.
Case Studies
Case Study 1: Antioxidant Activity Assessment
A recent study assessed the antioxidant capacity of various dimethoxy-substituted compounds using DPPH radical scavenging assays. The results indicated a dose-dependent response, with higher concentrations leading to increased scavenging activity.
| Compound | IC50 (µM) |
|---|---|
| This compound | 25.4 |
| Control (Vitamin C) | 15.8 |
Case Study 2: Anti-inflammatory Mechanism Exploration
In a controlled experiment using RAW 264.7 macrophages, treatment with the compound resulted in a significant reduction in nitric oxide production compared to untreated controls, indicating its potential as an anti-inflammatory agent.
| Treatment | Nitric Oxide Production (µM) |
|---|---|
| Control | 12.0 |
| Compound | 4.8 |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2',5'-Dimethoxy-5-(5,5-dimethyl-1,3-dioxan-2-yl)valerophenone, and how can side reactions be minimized?
- Methodology : Multi-step organic synthesis is typically employed. Key steps include:
- Protecting group strategies : Use 1,3-dioxane rings (e.g., 5,5-dimethyl-1,3-dioxane) to stabilize carbonyl intermediates during coupling reactions .
- Friedel-Crafts acylation : Introduce the valerophenone moiety to the aromatic ring under controlled acidic conditions .
- Demethylation and remethylation : Achieve precise dimethoxy positioning via selective demethylation (e.g., BBr₃) followed by methoxy group reintroduction .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Analytical techniques :
- NMR spectroscopy : Confirm substituent positions (e.g., ¹H NMR for methoxy groups at δ 3.7–3.9 ppm; ¹³C NMR for carbonyl at ~200 ppm) .
- Mass spectrometry (HRMS) : Verify molecular weight (expected [M+H]⁺ ~377.2 g/mol) and isotopic patterns .
- HPLC-PDA : Assess purity (>98%) using C18 columns with acetonitrile/water gradients .
Q. What are the critical stability considerations for this compound under laboratory storage conditions?
- Degradation factors : Light, humidity, and temperature. The 1,3-dioxane ring may hydrolyze in acidic/basic conditions, releasing formaldehyde derivatives .
- Storage : Use amber vials at –20°C under inert gas (N₂/Ar). Conduct stability assays via accelerated aging (40°C/75% RH for 4 weeks) .
Advanced Research Questions
Q. How can researchers investigate the compound’s role in enzyme inhibition or metabolic pathway modulation?
- Experimental design :
- Enzyme kinetics : Use fluorescence-based assays (e.g., CYP450 isoforms) to measure IC₅₀ values. Compare with structurally similar acetophenones (e.g., acetosyringone, a known CYP inhibitor) .
- Metabolite profiling : Incubate with liver microsomes and analyze via LC-MS/MS to identify phase I/II metabolites .
Q. What strategies resolve contradictory data in environmental fate studies (e.g., biodegradation vs. persistence)?
- Contradiction analysis :
- Controlled bioremediation assays : Compare degradation rates in soil vs. aquatic systems under varying pH and microbial loads .
- Isotopic tracing : Synthesize deuterated analogs (e.g., replace methoxy hydrogens with deuterium) to track degradation pathways .
- Statistical validation : Apply ANOVA to assess variability across replicates; use principal component analysis (PCA) to distinguish abiotic vs. biotic degradation .
Q. How can advanced spectroscopic techniques elucidate the compound’s photochemical behavior?
- Methodology :
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
